REACTION_CXSMILES
|
C([N-]C(C)C)(C)C.[Li+].[C:9](#[N:13])[CH:10]([CH3:12])[CH3:11].Br[CH2:15][C:16]1[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][CH:17]=1.Cl>O1CCCC1>[Cl:22][C:19]1[CH:20]=[CH:21][C:16]([CH2:15][C:10]([CH3:12])([CH3:11])[C:9]#[N:13])=[CH:17][CH:18]=1 |f:0.1|
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Name
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|
Quantity
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11 mL
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Type
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reactant
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Smiles
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C(C)(C)[N-]C(C)C.[Li+]
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Name
|
|
Quantity
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2 mL
|
Type
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reactant
|
Smiles
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C(C(C)C)#N
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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O1CCCC1
|
Name
|
|
Quantity
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3 g
|
Type
|
reactant
|
Smiles
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BrCC1=CC=C(C=C1)Cl
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Name
|
|
Quantity
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10 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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50 mL
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Type
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reactant
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Smiles
|
Cl
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Type
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CUSTOM
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Details
|
After 30 minutes of stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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After stirring at room temperature for 2 hours
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Duration
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2 h
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
to remove tetrahydrofuran
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Type
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EXTRACTION
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Details
|
The concentrate was extracted with ethyl acetate (3×50 mL)
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Type
|
WASH
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Details
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The combined organic extracts were washed successively with aqueous NaHCO3 (50 mL) and brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over anhydrous Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
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The residue was then purified by column chromatography
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |